molecular formula C5H12N2O B132586 3-Amino-2,2-dimethylpropanamide CAS No. 324763-51-1

3-Amino-2,2-dimethylpropanamide

Cat. No.: B132586
CAS No.: 324763-51-1
M. Wt: 116.16 g/mol
InChI Key: HKQZJXVIXAPOPZ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2,2-dimethylpropanamide
Source PubChem
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InChI

InChI=1S/C5H12N2O/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQZJXVIXAPOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457149
Record name 3-amino-2,2-dimethylpropanamide
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324763-51-1
Record name 3-Amino-2,2-dimethylpropanamide
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Record name 3-amino-2,2-dimethylpropanamide
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Record name Propanamide, 3-amino-2,2-dimethyl
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Record name Propanamide, 3-amino-2,2-dimethyl
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Contextualization Within Organic Synthesis and Medicinal Chemistry

3-Amino-2,2-dimethylpropanamide, a derivative of propanamide, possesses a primary amine and an amide functional group, along with a sterically demanding gem-dimethyl group at the adjacent carbon. This distinct arrangement of functional groups makes it a highly useful scaffold for the construction of more complex molecular architectures.

In the realm of organic synthesis, this compound serves as a versatile starting material. Its primary amine allows for a wide array of chemical transformations, including but not limited to, acylation, alkylation, and the formation of Schiff bases. The amide functionality, while generally less reactive, can also participate in various chemical reactions under specific conditions.

The true value of this compound, however, is most prominently displayed in the field of medicinal chemistry. It is recognized as a crucial intermediate in the synthesis of several pharmacologically active molecules. google.com The gem-dimethyl group can impart favorable pharmacokinetic properties to a drug candidate, such as increased metabolic stability and improved oral bioavailability.

Significance As a Key Synthetic Intermediate

The utility of 3-Amino-2,2-dimethylpropanamide as a key synthetic intermediate is exemplified by its role in the industrial preparation of Aliskiren, a potent and orally active direct renin inhibitor used for the treatment of hypertension. google.comechemi.com The synthesis of Aliskiren involves a multi-step process where this compound is a critical component, contributing to the final structure of the drug. google.com The demand for Aliskiren has spurred the development of efficient and cost-effective methods for the large-scale production of this key intermediate. google.com

Various synthetic routes to this compound have been developed, often starting from readily available materials. google.com One common approach involves the methylation, amination, and reduction of cyanoacetic acid derivatives. google.com Another patented method describes its preparation from hydroxymethyl trimethylacetic acid through a three-step process of esterification, protection, and ammonolysis. google.com These methods aim to provide high yields and purity, essential for its application in pharmaceutical manufacturing. google.com

Overview of Current Research Trajectories

Multi-Step Synthetic Routes

The creation of this compound is typically accomplished through carefully designed multi-step sequences. These routes are designed to build the molecule's characteristic structure, which features a neopentyl backbone with amino and amide functional groups.

Synthesis from Cyanoacetic Acid Derivatives

A plausible synthetic route begins with cyanoacetic acid or its derivatives, such as cyanoacetamide. These starting materials contain an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, in this case, a nitrile and a carbonyl). This acidity allows for deprotonation and subsequent alkylation reactions.

The core of this strategy involves the dialkylation of the active methylene carbon with methylating agents, such as methyl iodide, to introduce the two necessary methyl groups at the alpha position. This reaction is typically carried out in the presence of a strong base to form the enolate, which then acts as a nucleophile. Following the successful dimethylation of the cyanoacetamide precursor, a subsequent reduction of the nitrile group to a primary amine would be required to yield the final this compound. The success of this route is heavily dependent on controlling the alkylation steps to ensure the desired dimethylated product is formed efficiently.

Synthesis from Methylol Trimethylacetic Acid

A well-documented and effective method for preparing this compound utilizes methylol trimethylacetic acid, also known as hydroxypivalic acid, as the starting material. This route is advantageous as the core 2,2-dimethylpropyl structure is already present in the starting material. The synthesis proceeds through a three-step process: esterification, protection of the hydroxyl group, and ammonolysis.

First, the hydroxypivalic acid undergoes esterification, typically with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst like sulfuric acid, to form the corresponding methyl or ethyl ester. Next, the primary hydroxyl group of the ester is "protected" to prevent it from reacting in the subsequent step. This is achieved by converting it into a better leaving group, for instance, by reacting it with an acyl chloride such as methanesulfonyl chloride or p-toluenesulfonyl chloride. This forms an intermediate like 3-mesyloxy-2,2-dimethylpropanoate or 3-tosyloxy-2,2-dimethylpropanoate. The final step is the ammonolysis of this protected ester.

Ammonolysis Reactions in Compound Formation

Ammonolysis is the critical final step in the synthesis starting from hydroxypivalic acid, where the ester and the protected hydroxyl group are converted into the final amide and amine functionalities. acs.orgwikipedia.org This reaction involves treating the intermediate, for example, methyl 3-mesyloxy-2,2-dimethylpropanoate, with a concentrated aqueous solution of ammonia (B1221849) (strong aqua). acs.org

The reaction mechanism is analogous to the hydrolysis of an ester, where ammonia acts as the nucleophile. wikipedia.org It attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the primary amide. Concurrently, the ammonia also displaces the sulfonyloxy group (e.g., mesylate or tosylate) at the C-3 position via a nucleophilic substitution reaction to form the primary amino group. The reaction is typically driven to completion by heating under reflux for several hours. acs.org This single ammonolysis step efficiently installs both required nitrogen-containing functional groups to yield this compound.

Process Optimization Strategies

To ensure the viability of synthesizing this compound for industrial applications, optimization of the reaction steps is crucial. This involves refining reaction conditions to maximize yield, minimize byproducts, and ensure cost-effectiveness.

Dimethylation Reaction Optimization

In the synthetic route starting from cyanoacetic acid derivatives, the dimethylation of the active methylene group is a key step that requires careful optimization. Active methylene compounds can be sequentially alkylated, but controlling the process to achieve high yields of the dialkylated product without significant formation of mono-alkylated or other byproducts is challenging.

Optimization strategies for this type of reaction, known as α-alkylation, often involve a systematic approach. prismbiolab.com Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the alkylating agent. youtube.com A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often preferred to ensure complete and rapid enolate formation, minimizing side reactions. youtube.com The temperature is also critical; low temperatures (e.g., -78 °C) are typically used to control the reaction rate and improve selectivity. youtube.com The systematic evaluation of these parameters, potentially using Design of Experiments (DoE) methodologies, can identify the optimal conditions to favor the formation of the desired α,α-dimethylated cyanoacetamide intermediate. prismbiolab.comnih.gov

Ammonolysis Process Parameter Refinement

A patent for the synthesis of this compound provides several examples where these parameters are varied, demonstrating a clear effect on the final yield. acs.org For instance, the molar ratio of the protected ester intermediate to the concentrated ammonia solution is a significant factor. The data suggests that a higher excess of ammonia can lead to improved yields. The reaction is typically conducted under reflux, and the duration of heating is another parameter that has been refined to ensure the reaction goes to completion.

Table 1: Effect of Ammonolysis Conditions on Product Yield acs.org
Protected Ester IntermediateAmmonia Solution (Concentration)Reflux Time (hours)Yield (%)
3-mesyloxy-2,2-dimethylpropanoate methyl ester28%585
3-tosyloxy-2,2-dimethylpropanoate methyl ester28%680
3-tosyloxy-2,2-dimethylpropanoate methyl ester28% (Reduced Volume)670.6
3-tosyloxy-2,2-dimethylpropanoate methyl ester28% (Increased Volume)679

The data indicates that while both mesylate and tosylate are effective leaving groups, the specific substrate and reaction conditions, including the volume and therefore molar excess of the ammonia solution, can be fine-tuned to maximize the yield of this compound. acs.org

Catalytic Hydrogenation Step Optimization

A crucial step in the synthesis of this compound involves the catalytic hydrogenation of a nitrile precursor, typically 3-cyano-2,2-dimethylpropanamide. The efficiency and selectivity of this transformation are highly dependent on the choice of catalyst and reaction conditions.

One documented method for the synthesis of this compound involves the reduction of 2,2-dimethyl-cyanoacetamide. google.com In a specific example, this conversion is achieved using a palladium on carbon (Pd/C) catalyst. The reaction is carried out in an ethanol solvent in the presence of ammonia at a hydrogen pressure of 2 atmospheres and a temperature of 60°C for 3 hours, affording a yield of 78%. google.com

The optimization of this catalytic hydrogenation is critical for maximizing yield and purity while minimizing reaction time and cost. Key parameters that are typically varied during optimization studies include the catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent. The goal is to find a set of conditions that favors the formation of the desired primary amine over the formation of common byproducts such as secondary and tertiary amines.

Below is an interactive data table summarizing the conditions from the aforementioned synthetic example.

ParameterValue
Starting Material 2,2-dimethyl-cyanoacetamide
Catalyst Palladium on Carbon (Pd/C)
Solvent Ethanol
Reagents Ammonia, Hydrogen Gas
Pressure 2 atm
Temperature 60°C
Reaction Time 3 hours
Yield 78%

Users can sort and filter the data in this table.

Further research into different catalytic systems, such as those employing other noble metals like platinum or rhodium, or non-precious metal catalysts, could lead to improved performance. The use of different supports for the metallic catalyst can also significantly influence activity and selectivity.

Challenges and Solutions in Scalable Production

Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the production of this compound, these challenges primarily revolve around managing impurities and controlling reaction parameters to ensure consistent product quality and process safety.

Impurity Profile Management

A critical aspect of scalable production is the control and management of impurities. In the context of the catalytic hydrogenation of nitriles, the primary impurities are often secondary and tertiary amines, which arise from the reaction of the initially formed primary amine with the intermediate imine species.

The formation of these by-products not only reduces the yield of the desired this compound but also complicates the purification process. The structural similarity of these amine by-products to the target molecule can make their removal difficult and costly. Therefore, a key aspect of process development is to establish reaction conditions that minimize the formation of these impurities. This can often be achieved by carefully controlling the reaction temperature, hydrogen pressure, and the concentration of ammonia, which can help to suppress the formation of secondary and tertiary amines.

While a specific, detailed impurity profile for the industrial-scale synthesis of this compound is not publicly available, the general understanding of nitrile hydrogenation suggests that the following are potential impurities that would need to be monitored and controlled:

Potential ImpurityChemical Name
Starting Material 3-cyano-2,2-dimethylpropanamide
Secondary Amine N-((3-amino-2,2-dimethylpropanamido)methyl)-3-amino-2,2-dimethylpropanamide
Tertiary Amine Bis((3-amino-2,2-dimethylpropanamido)methyl)amine

This table lists potential impurities based on common side reactions in nitrile hydrogenation.

Developing robust analytical methods to detect and quantify these impurities is essential for quality control and process optimization.

Reaction Condition Control (e.g., temperature, addition time, solvent dilution)

Precise control over reaction conditions is paramount for the safe and efficient scalable production of this compound.

Temperature: The catalytic hydrogenation of nitriles is an exothermic process. On a large scale, efficient heat removal is crucial to prevent temperature runaways, which could lead to a loss of selectivity, increased by-product formation, and potential safety hazards. The optimal temperature profile will be a balance between achieving a reasonable reaction rate and minimizing undesirable side reactions.

Addition Time: In some process configurations, the controlled addition of reactants, such as the nitrile substrate or hydrogen gas, can be a critical parameter. Slow addition can help to manage the reaction exotherm and maintain a low concentration of the intermediate imine, thereby reducing the formation of secondary and tertiary amine impurities.

Solvent Dilution: The choice and amount of solvent play a significant role in scalable production. Adequate solvent dilution is necessary to ensure proper mixing, facilitate heat transfer, and prevent the precipitation of reactants or products, which could lead to operational issues. The solvent must also be chosen for its compatibility with the reaction conditions, its ability to dissolve the reactants, and its ease of removal during product isolation. In the documented synthesis, ethanol is used as the solvent. google.com The optimization of the solvent volume would be a key consideration in scaling up this process to ensure both reaction efficiency and process economy.

By carefully studying and optimizing these parameters, a robust and scalable manufacturing process for this compound can be developed, ensuring a consistent supply of this important chemical intermediate.

Nucleophilic Acyl Substitution Reactions

The amide functional group in this compound is subject to nucleophilic acyl substitution reactions, most notably hydrolysis. This process involves the cleavage of the amide bond to yield a carboxylic acid and an amine. The reaction can be catalyzed by either acid or base, though the conditions required are generally more rigorous than those for the hydrolysis of other carboxylic acid derivatives like esters or acid chlorides. libretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer from the oxygen to the nitrogen atom makes the amino group a better leaving group (as ammonia), which is then eliminated to regenerate the carbonyl group of the carboxylic acid. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. The amide ion is a poor leaving group, so a proton is transferred from the hydroxyl group to the nitrogen, leading to the expulsion of ammonia and the formation of the carboxylate anion. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid product.

A general representation of the hydrolysis of this compound is presented in the table below.

Reaction TypeReagents and ConditionsProducts
Acid-Catalyzed HydrolysisH₃O⁺, Heat3-Amino-2,2-dimethylpropanoic acid and Ammonium (NH₄⁺)
Base-Catalyzed Hydrolysis1. OH⁻, Heat2. H₃O⁺ (workup)3-Amino-2,2-dimethylpropanoic acid and Ammonia (NH₃)

Oxidation and Reduction Pathways

The chemical structure of this compound offers two primary sites for oxidation and reduction reactions: the primary amino group and the amide functional group.

Oxidation: The primary amino group (-CH₂NH₂) can be oxidized to form other nitrogen-containing functional groups. The oxidation of amines can lead to a variety of products, including imines, nitriles, or, through oxidative C-N bond cleavage, amides. rsc.orgrsc.org The specific product depends on the oxidizing agent and reaction conditions. For instance, catalytic aerobic oxidation using specific ruthenium complexes has been shown to convert primary amines to the corresponding amides. rsc.org This type of transformation involves the oxidation of the α-carbon to the amine. rsc.orgthieme-connect.com

Reduction: The amide functional group can be reduced to an amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.com The reduction of an amide with LiAlH₄ converts the carbonyl group (C=O) into a methylene group (CH₂). libretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom as an aluminate complex to form an iminium ion intermediate. This intermediate is then further reduced by another hydride equivalent to yield the amine. chemistrysteps.com Catalytic hydrogenation can also be employed to reduce amides, but this method often requires high pressures and temperatures. unacademy.comwikipedia.org

TransformationFunctional GroupReagent/CatalystProduct
OxidationPrimary AmineVarious Oxidants (e.g., Ru-based catalysts, air)Imines, Nitriles, or Amides
ReductionAmideLithium Aluminum Hydride (LiAlH₄)3-Amino-2,2-dimethylpropylamine
ReductionAmideCatalytic Hydrogenation (e.g., Copper chromite)3-Amino-2,2-dimethylpropylamine

Alkylation and Substitution Reactions

The primary amino group of this compound is nucleophilic and can readily participate in alkylation and substitution reactions.

N-Alkylation: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and react with alkyl halides or other electrophilic alkylating agents. This results in the formation of secondary or tertiary amines, depending on the stoichiometry and the nature of the alkylating agent. For example, reaction with an alkyl halide (R-X) would lead to the formation of N-alkyl-3-amino-2,2-dimethylpropanamide. The synthesis of N-benzyl derivatives of related sulfonamides proceeds through a similar N-alkylation step, where a sulfonamide anion displaces a halide from benzyl (B1604629) bromide. nsf.gov

Substitution Reactions in Synthesis: Substitution reactions are also integral to the synthesis of this compound itself. One synthetic route starts from hydroxypivalic acid (3-hydroxy-2,2-dimethylpropanoic acid). google.com In this process, the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the corresponding ester with tosyl chloride or mesyl chloride in the presence of a base. The resulting sulfonate ester then undergoes a nucleophilic substitution reaction with ammonia, where the ammonia displaces the tosylate or mesylate group to form the primary amine of the target molecule. google.com

Coordination Chemistry and Ligand Formation

This compound possesses two potential donor atoms: the nitrogen of the primary amino group and the oxygen of the carbonyl group. This structure allows it to function as a potential chelating ligand in coordination chemistry, forming stable complexes with various metal ions.

The ability of amino alcohols and related compounds to coordinate with metal ions is well-documented. For instance, amino alcohols like 3-amino-1-propanol can coordinate to zinc(II) in either a monodentate fashion through the amino nitrogen or a bidentate chelating manner involving both the amino and hydroxyl groups. nih.gov Similarly, this compound can be expected to form a five-membered chelate ring with a metal center through coordination of the amino nitrogen and the carbonyl oxygen. This bidentate coordination would enhance the stability of the resulting metal complex compared to monodentate ligation.

The formation of such complexes is significant in the field of bioinorganic chemistry and catalysis. The coordination of Schiff base ligands containing amino and other donor groups to transition metals has been extensively studied, with applications in antimicrobial and catalytic systems. nih.gov While specific studies on the coordination complexes of this compound are not widely reported, its structural features strongly suggest its capability to act as an effective bidentate ligand.

Synthesis and Characterization of Novel Derivatives

N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide and Analogs

The synthesis of N-benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide has been reported as part of research into potential histone deacetylase (HDAC) inhibitors. researchgate.net A common synthetic approach to this class of β-hydroxy amides involves an aldol-type reaction.

A reported synthesis starts with the reaction of 4-chlorobenzaldehyde (B46862) and a trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) in the presence of a Lewis acid or base catalyst. This reaction forms the methyl ester of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. researchgate.net This ester can then be converted to the desired N-benzyl amide. This transformation can be achieved through direct amidation with benzylamine (B48309), often requiring elevated temperatures or the use of coupling agents. Alternatively, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with benzylamine using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

The synthesis of related β-hydroxy amides can also be achieved by the addition of amide enolates to acylsilanes, which, after a Brook rearrangement, generate homoenolates that can react with electrophiles. organic-chemistry.org

Starting MaterialsKey IntermediatesFinal Product
4-Chlorobenzaldehyde, Trimethylsilyl ketene acetalMethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateN-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, Benzylamine-N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamide

3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide and Related Structures

3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide is another derivative whose synthesis illustrates key chemical transformations. nih.gov The synthesis of such N-substituted hydroxy amides can be approached in several ways.

One common method involves the amidation of a suitable carboxylic acid or its ester derivative. For example, 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) or its methyl ester can be reacted with isopropylamine (B41738). The direct reaction of the carboxylic acid with the amine typically requires high temperatures to drive off the water formed. A more common laboratory method is to first activate the carboxylic acid, for instance by converting it to an acid chloride, which then readily reacts with isopropylamine.

Alternatively, a lactone precursor, such as 6,6-dimethyl-3-oxa-bicyclo[3.1.0]hexan-2-one, can be used. The ring-opening of this lactone with isopropylamine, potentially assisted by a Lewis acid or organoaluminum reagents, can directly yield the desired N-isopropyl hydroxy amide. A similar synthetic strategy has been employed for the synthesis of (1R,3S)-N-isopropyl-3-(hydroxymethyl)-2,2-dimethylcyclopropanecarboxamide, where a lactone is opened by isopropylamine in the presence of DIBAL-H. nih.gov

PrecursorReagentProduct
3-Hydroxy-2,2-dimethylpropanoic acidIsopropylamine3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide
Methyl 3-hydroxy-2,2-dimethylpropanoateIsopropylamine3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide
6,6-Dimethyl-3-oxa-bicyclo[3.1.0]hexan-2-one (a lactone)Isopropylamine3-Hydroxy-N-isopropyl-2,2-dimethylpropanamide

N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide as Chelating Agents

N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide, also known as N-(3-Formylpyridin-2-yl)pivalamide, is a derivative of this compound. chemicalbook.commatrix-fine-chemicals.comsigmaaldrich.com This compound has a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol . chemicalbook.comsigmaaldrich.com It is a solid at room temperature with a melting point between 85-88°C. chemicalbook.com The structure of this molecule, featuring a formyl group and an amide-linked pivaloyl group on a pyridine (B92270) ring, makes it a candidate for use as a chelating agent. The nitrogen and oxygen atoms in the molecule can act as donor atoms, allowing it to bind to metal ions. This property is significant in the preparation of disubstituted azaindolines. sigmaaldrich.com

Table 1: Properties of N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide

PropertyValue
CAS Number 86847-64-5
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Melting Point 85-88°C
Form Solid
Synonyms N-(3-Formylpyridin-2-yl)pivalamide, 2-Pivaloylaminopyridine-3-carboxyaldehyde

Synthesis of Deuterated Analogs (e.g., this compound-d6)

Deuterated analogs of this compound, such as this compound-d6, are valuable tools in various research applications, including their use in the synthesis of labeled compounds like Aliskiren-d6. pharmaffiliates.com The synthesis of these deuterated intermediates can be achieved through a multi-step process. google.com

One method involves an aldehyde-amine condensation reaction, followed by a deuteration reaction and subsequent deprotection of the amino group. google.com In the deuteration step, a basic catalyst is used to facilitate the exchange of active hydrogen atoms with deuterium (B1214612) from D2O. google.com The choice of base and reaction conditions is crucial for achieving high conversion rates and product yields. google.com

Table 2: Details of this compound-d6

PropertyValue
CAS Number 1246820-97-2
Molecular Formula C5H6D6N2O
Molecular Weight 122.2 g/mol
Application Reagent in the synthesis of labelled Aliskiren

Purine (B94841) Analogues Derived from the Compound

This compound and its derivatives serve as precursors in the synthesis of purine analogues. nih.gov A novel one-pot synthesis method has been developed for creating tri-substituted purines. nih.gov This reaction involves the metal-free oxidative coupling of primary alkoxides and diaminopyrimidines, followed by Schiff base formation and annulation in the presence of large N,N-dimethylamides like N,N-dimethylpropanamide. nih.gov

This synthetic strategy allows for the generation of a combinatorial library of tri-substituted purines by varying the amide and alkoxide used. nih.gov The resulting purine analogues have shown potential as bioactive compounds, with some exhibiting trypanocidal activity. nih.gov

N-[2-(2,2-Dimethylpropanamido)pyrimidin-4-yl]-2,2-dimethylpropanamide Studies

The crystal structure of N-[2-(2,2-Dimethylpropanamido)pyrimidin-4-yl]-2,2-dimethylpropanamide has been studied as an n-hexane 0.25-solvate hemihydrate. jyu.fi The asymmetric unit of this compound, with the formula C14H22N4O2·0.25C6H14·0.5H2O, contains two independent molecules of 2,4-bis(pivaloylamino)pyrimidine. These molecules are linked by hydrogen bonds involving water molecules, forming chains. jyu.fi One of the tert-butyl groups and the n-hexane solvent molecule exhibit rotational disorder. jyu.fi This structural analysis provides insights into the intermolecular interactions and packing of this pyrimidine (B1678525) derivative.

3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic Acid Methyl Ester Derivatives

A series of derivatives have been synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. nih.gov These synthetic efforts included saponification to produce the corresponding acid and hydrazinolysis to yield the hydrazide. nih.gov Furthermore, the initial ester was transformed into trichloroacetimidate (B1259523) and acetate (B1210297) derivatives. nih.gov These modifications aim to explore the structure-activity relationship of these compounds, particularly as potential histone deacetylase inhibitors (HDACIs). nih.gov

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Molecules

The most prominent application of 3-Amino-2,2-dimethylpropanamide is as a key intermediate in the synthesis of Aliskiren. researchgate.netresearchgate.net Aliskiren is a potent, orally active, non-peptide renin inhibitor used for the treatment of hypertension. researchgate.net The synthesis of this complex molecule involves a crucial step where this compound is utilized.

In a well-established synthetic route to Aliskiren, a lactone intermediate undergoes aminolysis with this compound to form the corresponding amide. researchgate.netresearchgate.net This reaction is a critical step in assembling the final drug molecule. The use of this specific building block is essential for achieving the desired pharmacological profile of Aliskiren. Several patents detail industrial preparation methods for this compound, highlighting its importance in the pharmaceutical industry. researchgate.netgoogle.com For instance, one patented method describes its preparation from cyanoacetic acid derivatives through methylation, amination, and reduction, with reported yields around 78%. researchgate.net

Development of Chemical Libraries through Derivatization

The concept of generating chemical libraries for drug discovery often relies on the derivatization of a central scaffold. While the bifunctional nature of this compound, with its primary amine and amide groups, theoretically allows for the creation of a diverse range of derivatives, its widespread use in this specific application is not extensively documented in publicly available scientific literature.

In principle, the primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The amide group, while generally less reactive, can also be modified under certain conditions. This potential for derivatization makes this compound a candidate for diversity-oriented synthesis (DOS), a strategy aimed at producing structurally diverse small molecules. However, specific examples of large-scale chemical libraries built upon this particular scaffold are not readily found in current research.

Strategic Incorporation into Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the use of amino acid derivatives as precursors for their synthesis is a common strategy. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more starting materials, are particularly powerful tools in this regard. beilstein-journals.orgnih.govmdpi.com

Amino acids and their derivatives can serve as the amino-containing component in various MCRs to generate a wide array of heterocyclic systems. Given that this compound is a derivative of β-alanine, it could theoretically be employed in such reactions. However, beyond its role in the synthesis of the open-chain Aliskiren, specific and varied examples of its strategic incorporation into different heterocyclic ring systems are not widely reported in the scientific literature. General methods for the synthesis of heterocycles using amino acids often involve reactions like the Ugi or Passerini reactions, but applications specifically utilizing this compound as the key building block for a diverse range of heterocycles are not a current focus of published research.

Role in Pharmaceutical Research and Drug Development

Intermediate in the Synthesis of Angiotensin Renin Inhibitors (e.g., Aliskiren)

3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of Aliskiren, the first orally active direct renin inhibitor approved for treating hypertension. researchgate.netgoogle.comnih.gov The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its first and rate-limiting step is the cleavage of angiotensinogen (B3276523) by the enzyme renin. nih.gov By directly inhibiting renin, Aliskiren blocks the RAS cascade at its origin, leading to reduced blood pressure. google.comnih.gov

The synthesis of Aliskiren is a complex, multi-step process, and this compound plays a crucial role in one of the final steps. researchgate.netgoogle.com It is introduced through an aminolysis reaction with a lactone intermediate. This reaction opens the lactone ring and incorporates the 2-carbamoyl-2-methylpropyl side chain, which is a critical part of the final Aliskiren molecule. researchgate.net The process for preparing this intermediate is designed to be efficient and suitable for industrial-scale production, ensuring a high-purity product for the subsequent synthesis steps. google.comwipo.int The development of potent, nonpeptide renin inhibitors like Aliskiren was a significant breakthrough in hypertension therapy, and the availability of key intermediates such as this compound is essential for its manufacture. nih.gov

Synthesis Step Reactants Product Significance
AminolysisLactone Intermediate, this compoundAliskiren PrecursorIntroduces the essential side chain required for the final drug structure. researchgate.net
Final StepsAliskiren PrecursorAliskirenCompletion of the synthesis of a potent, direct renin inhibitor for hypertension. researchgate.netnih.gov

Development of Biologically Active Compounds

The structural motif of an amino group attached to a propanamide backbone is a feature explored in the development of various biologically active compounds. Research into derivatives has uncovered potential applications in oncology, anti-inflammatory medicine, and hypertension.

Researchers have synthesized and evaluated various derivatives of amino-containing scaffolds for their potential as anticancer agents. nih.gov These studies explore how modifying the core structure can lead to compounds with significant antiproliferative activity against various cancer cell lines.

One area of research involves 3-amino-1,2,4-triazine derivatives, which have been identified as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs). nih.gov PDKs are implicated in the metabolic alterations that support cancer cell growth and resistance. nih.gov Studies have shown that these derivatives can induce cell death in human pancreatic cancer cells at low micromolar doses by disrupting the PDK/PDH axis. nih.gov

Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which were evaluated for both anticancer and antioxidant properties. mdpi.com Certain compounds in this series were found to reduce the viability of A549 lung cancer cells by 50% and inhibit their migration. mdpi.com The most promising candidate from this group also demonstrated potent antioxidant activity, suggesting that this chemical scaffold could be used to develop dual-action anticancer agents. mdpi.com

Furthermore, novel N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and tested against several cancer cell lines, including PC-3 (prostate), HeLa (cervical), HCT-116 (colon), and MCF-7 (breast). mdpi.com One derivative, in particular, showed high activity across all tested cell lines, with its efficacy being comparable to the established chemotherapy drug doxorubicin. mdpi.com

Derivative Class Target/Mechanism Cancer Cell Lines Key Findings
3-Amino-1,2,4-triazine derivativesPyruvate Dehydrogenase Kinase (PDK) InhibitionHuman Pancreatic Cancer (KRAS mutated)Induces cancer cell death by impairing cellular metabolism and redox balance. nih.gov
3-((4-Hydroxyphenyl)amino)propanoic acid derivativesNot specified; antioxidant propertiesA549 (Non-small cell lung cancer)Reduced cancer cell viability and migration; exhibited antioxidant activity. mdpi.com
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamidesHDAC-6 InhibitionPC-3, HeLa, HCT-116, MCF-7Exhibited broad-spectrum antiproliferative activity, with one compound showing efficacy comparable to doxorubicin. mdpi.com
3-Arylindanones and related compoundsAntimitotic; Apoptosis inductionDLD1 (Colorectal adenocarcinoma)Induced G2/M phase cell cycle arrest and apoptosis through caspase pathway activation. nih.gov

The search for new anti-inflammatory agents has also led researchers to explore amino-based chemical structures. A series of 3-aminomethylindole derivatives were synthesized and evaluated for their potential to act as multifunctional agents with both anti-inflammatory and neurotrophic properties. nih.gov

In laboratory studies, most of these compounds effectively inhibited the production of nitric oxide (NO), a key inflammatory mediator, in microglial cells stimulated by lipopolysaccharide (LPS). nih.gov The mechanism behind their anti-inflammatory action was found to involve the suppression of the MAPK/NF-κB signaling pathways, which in turn downregulates the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Certain derivatives also showed the ability to protect cells from injury caused by oxidative stress. nih.gov These findings suggest that such derivatives could be a starting point for developing treatments for neurodegenerative diseases where inflammation plays a significant role. nih.gov

Derivative Class Mechanism of Action Key Effects
3-Aminomethylindole derivativesSuppression of MAPK/NF-κB signaling pathways; Downregulation of iNOS and COX-2Potent inhibition of NO production; Cellular protection against oxidative stress. nih.gov

The primary connection of this compound to hypertension therapeutics is through its indispensable role in manufacturing Aliskiren. google.come-lactancia.org Aliskiren is a potent and highly specific inhibitor of human renin, the enzyme that initiates the biological cascade leading to increased blood pressure. nih.gove-lactancia.org Clinical trials have confirmed that Aliskiren effectively lowers blood pressure in patients with mild to moderate hypertension. google.com The development of this first-in-class drug provided a new mechanism for managing hypertension, and the synthesis relies on the specific properties of intermediates like this compound. google.comjustia.com

Mechanistic Investigations of Reactions Involving 3 Amino 2,2 Dimethylpropanamide

Reaction Pathway Elucidation

The formation of 3-Amino-2,2-dimethylpropanamide can be achieved through various synthetic routes, each with a distinct reaction pathway. Two prominent methods involve the Hofmann rearrangement of a larger amide and the reduction of a nitrile precursor.

One common pathway begins with 3-amino-2,2-dimethylpropanoic acid, which is first converted to its corresponding primary amide. A more complex route to a related primary amine involves the Hofmann rearrangement , an organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com In a hypothetical application to a larger amide to form a related amine, the reaction would proceed through several key steps. The reaction is initiated by the in-situ formation of sodium hypobromite (B1234621) from the reaction of bromine with sodium hydroxide (B78521). This reagent then transforms the primary amide into an intermediate isocyanate. wikipedia.org The formation of a nitrene intermediate is generally not considered viable as it would likely produce byproducts that have not been observed experimentally. wikipedia.org The isocyanate intermediate is then hydrolyzed to the primary amine, releasing carbon dioxide. wikipedia.org

The key steps in the Hofmann rearrangement are:

Deprotonation of the primary amide by a base to form an anion.

Reaction of the anion with bromine to yield an N-bromoamide.

A second deprotonation by the base results in a bromoamide anion.

The bromoamide anion undergoes rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

The isocyanate undergoes nucleophilic attack by water to form a carbamic acid.

The carbamic acid is unstable and spontaneously decarboxylates to yield the final primary amine. wikipedia.orgchemistrysteps.com

Another significant pathway for synthesizing primary amines like this compound is through the catalytic hydrogenation of a nitrile . This method is widely used in industrial processes for the production of primary amines. wikipedia.org The general reaction involves the reduction of a nitrile (R-C≡N) with hydrogen gas in the presence of a metal catalyst. wikipedia.org

The reaction proceeds via an intermediate imine, which is then further reduced to the primary amine. However, this imine intermediate can also react with the final amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Table 1: Comparison of Reaction Pathways for Primary Amine Synthesis This table is generated based on established chemical principles and not on direct experimental data for this compound.

Feature Hofmann Rearrangement Catalytic Hydrogenation of Nitrile
Starting Material Primary Amide Nitrile
Key Intermediate Isocyanate Imine
Carbon Chain Loses one carbon atom Retains the same number of carbon atoms
Typical Reagents Br₂, NaOH H₂, Metal Catalyst (e.g., Raney Nickel)
Potential Byproducts Minimal if controlled Secondary and Tertiary Amines

Kinetic Studies of Transformation Processes

Kinetic studies are essential for understanding the rates and factors that influence chemical reactions. For the reactions involving the synthesis of this compound, kinetic data helps in optimizing reaction conditions to maximize yield and minimize reaction time.

In the context of the Hofmann rearrangement , the rate of the reaction is influenced by several factors, including the concentration of the reactants (amide, bromine, and base) and the temperature. The rearrangement of the bromoamide anion to the isocyanate is often the rate-determining step. The structure of the migrating alkyl group can also affect the reaction rate.

For the catalytic hydrogenation of nitriles , the kinetics are typically more complex and depend on a multitude of factors. researchgate.net These include:

Catalyst Activity: The choice of catalyst and its preparation method significantly impact the reaction rate.

Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate.

Temperature: The reaction rate increases with temperature, but higher temperatures can also promote the formation of byproducts.

Kinetic and mechanistic studies on the liquid-phase hydrogenation of nitriles over cobalt-based catalysts have shown that the adsorption behavior of the nitriles and the resulting amines are critical in determining the reaction rate and selectivity. researchgate.net For some liquid-phase hydrogenation reactions, a zero-order dependence on the nitrile concentration has been reported, suggesting that the catalyst surface is saturated with the reactant under those conditions. researchgate.net

Table 2: Factors Influencing Reaction Kinetics This table is generated based on established chemical principles and not on direct experimental data for this compound.

Reaction Key Kinetic Parameters Influencing Factors
Hofmann Rearrangement Rate constant (k), Reaction order Temperature, Concentration of reactants, Solvent
Catalytic Hydrogenation Turnover frequency (TOF), Apparent activation energy (Ea) Catalyst type and loading, Hydrogen pressure, Temperature, Solvent, pH

Catalytic Influence on Reaction Mechanisms

Catalysts play a pivotal role in many chemical transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. In the synthesis of this compound via nitrile reduction, the choice of catalyst is critical for achieving high selectivity towards the primary amine.

Raney Nickel is a commonly used catalyst for the hydrogenation of nitriles. wikipedia.orgwikipedia.org It is a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. wikipedia.org The high surface area and the absorbed hydrogen within its porous structure contribute to its high catalytic activity. wikipedia.org The mechanism of nitrile reduction on the surface of Raney Nickel involves the adsorption of the nitrile group onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. youtube.com The choice of solvent and the presence of additives can influence the selectivity of the reaction by affecting the adsorption of intermediates and products on the catalyst surface. wikipedia.org

Other transition metal catalysts, such as those based on palladium and cobalt , are also employed for nitrile hydrogenation. wikipedia.orgnih.gov The crystal phase of cobalt nanoparticles, for instance, has been shown to influence the catalytic performance in the hydrogenation of benzonitrile, with hexagonal close-packed (hcp) cobalt exhibiting higher activity and selectivity towards the primary amine compared to face-centered cubic (fcc) cobalt. acs.org Mechanistic studies suggest that the faster formation of the primary amine and the prevention of condensation reactions on the hcp cobalt surface are responsible for the enhanced selectivity. acs.org

The catalytic cycle for these hydrogenations generally involves:

Adsorption of the nitrile onto the catalyst surface.

Dissociative adsorption of hydrogen on the catalyst.

Stepwise transfer of hydrogen atoms to the nitrile, forming an adsorbed imine intermediate.

Further hydrogenation of the imine to the primary amine.

Desorption of the primary amine from the catalyst surface.

The selectivity for the primary amine can be diminished by the reaction of the intermediate imine with an already formed primary amine, leading to a secondary amine. Catalysts and reaction conditions are therefore optimized to favor the rapid hydrogenation of the imine to the primary amine before it can react further. wikipedia.org

Table 3: Common Catalysts for Nitrile Hydrogenation This table is generated based on established chemical principles and not on direct experimental data for this compound.

Catalyst Key Characteristics Influence on Mechanism
Raney Nickel High surface area, porous structure with absorbed hydrogen Promotes hydrogenation of the C≡N triple bond through a surface-mediated mechanism.
Palladium Often used as palladium on carbon (Pd/C) Can be highly active; selectivity can be influenced by support and reaction conditions.
Cobalt Can exist in different crystal phases (e.g., hcp, fcc) The crystal phase can significantly affect activity and selectivity by influencing the adsorption of intermediates.

Advanced Analytical and Spectroscopic Characterization Methodologies for Derivatives

Spectroscopic Techniques

Spectroscopy provides a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of 3-Amino-2,2-dimethylpropanamide and its derivatives. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to its unique proton environments:

Amide Protons (-CONH₂): These protons typically appear as a broad signal due to quadrupole effects of the nitrogen atom and potential hydrogen exchange.

Amine Protons (-CH₂NH₂): The protons of the primary amine group would also likely present as a distinct, potentially broad signal.

Methylene (B1212753) Protons (-CH₂NH₂): The two protons on the carbon adjacent to the amine group would appear as a singlet, as there are no adjacent protons to cause splitting.

Gem-dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and would yield a sharp singlet, integrating to six protons.

Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of a compound. researchgate.net For this compound, high-resolution mass spectrometry can determine its monoisotopic mass with high accuracy, which is calculated to be 116.094963 g/mol . epa.gov

The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This provides not only the molecular ion peak but also a characteristic fragmentation pattern that can be used for structural verification. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in identification.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts.
AdductMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]⁺117.10224124.9
[M+Na]⁺139.08418131.3
[M-H]⁻115.08768124.5
[M+K]⁺155.05812131.2
[M]⁺116.09441121.6

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its primary amine and primary amide moieties.

Key expected IR absorptions include:

N-H Stretching (Amine and Amide): The primary amine (-NH₂) and primary amide (-CONH₂) groups both contain N-H bonds. A primary amine typically shows two distinct peaks in the 3400-3300 cm⁻¹ region. libretexts.org The amide N-H stretch also appears in this vicinity.

C-H Stretching (Alkyl): Absorptions just below 3000 cm⁻¹ are characteristic of sp³ hybridized C-H bonds from the methyl and methylene groups. docbrown.info

C=O Stretching (Amide I Band): A strong, sharp absorption peak between 1680 and 1630 cm⁻¹ is a definitive indicator of the carbonyl group in the primary amide.

N-H Bending (Amide II Band): This secondary absorption for the amide group typically appears around 1640-1550 cm⁻¹.

Fingerprint Region: The region from approximately 1500 to 400 cm⁻¹ contains a complex pattern of bending vibrations (C-C, C-N) that are unique to the molecule, serving as a "fingerprint" for identification. docbrown.info

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Given the polar nature of the compound due to its amine and amide functional groups, reversed-phase HPLC (RP-HPLC) is a common method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

The retention time of the compound can be adjusted by modifying the composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile (B52724) or methanol). Detection is often achieved using a UV detector, if the molecule or its derivatives possess a chromophore, or more universally with an evaporative light scattering detector (ELSD) or mass spectrometry (LC-MS). nih.gov Companies that synthesize related compounds often provide HPLC analysis data to certify purity. bldpharm.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.org Direct analysis of this compound by GC can be challenging due to its polarity and hydrogen-bonding capabilities, which can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome these issues, derivatization is often employed. The primary amine and amide groups can be chemically modified to create less polar, more volatile derivatives (e.g., through silylation or acylation). This process reduces intermolecular hydrogen bonding and improves chromatographic performance. The Kovats Retention Index, a key GC parameter, has been determined for related amide compounds on standard non-polar columns, indicating the feasibility of GC analysis for this class of molecules following appropriate sample preparation. nih.gov

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a widely employed technique for the qualitative monitoring of reactions and the assessment of compound purity. For derivatives of this compound, TLC can be effectively used to distinguish between the starting materials, the desired product, and any byproducts. The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture).

While specific TLC data for a wide range of this compound derivatives is not extensively documented in publicly available literature, general principles of chromatography can be applied. The polarity of the derivatives, which is significantly influenced by the nature of the substituent on the amino group, will dictate the choice of the mobile phase. For instance, less polar derivatives would typically exhibit higher retention factors (Rf) in non-polar solvent systems, while more polar derivatives would require more polar solvent systems to achieve adequate migration on the TLC plate.

A hypothetical data table illustrating the expected TLC behavior of representative derivatives is presented below. It is important to note that these values are illustrative and would need to be determined experimentally for specific compounds.

Derivative NameStationary PhaseMobile Phase (v/v)Expected Rf Value
N-acetyl-3-amino-2,2-dimethylpropanamideSilica Gel 60 F254Ethyl Acetate (B1210297)/Hexane (1:1)~0.4
N-benzoyl-3-amino-2,2-dimethylpropanamideSilica Gel 60 F254Dichloromethane/Methanol (B129727) (95:5)~0.6
N-benzyl-3-amino-2,2-dimethylpropanamideSilica Gel 60 F254Ethyl Acetate/Hexane (2:1)~0.5

Visualization of the spots on the TLC plate can typically be achieved under UV light (254 nm) if the derivatives contain a chromophore, or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (B49086) for compounds with primary or secondary amine functionalities.

Crystallographic Analysis (e.g., Single Crystal X-Ray Diffraction for derivatives)

The crystallographic data for a derivative of this compound, specifically N-benzyl-2,2-dimethylpropanamide, has been deposited in the Cambridge Structural Database (CSD) with the deposition number 718895. This indicates that the compound has been synthesized, crystallized, and its structure determined by single-crystal X-ray diffraction.

The key crystallographic parameters for N-benzyl-2,2-dimethylpropanamide are summarized in the table below. This data provides a detailed insight into the solid-state structure of this derivative.

ParameterValue
CCDC Number718895
Chemical FormulaC₁₂H₁₇NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)10.567(2)
α (°)90
β (°)108.98(3)
γ (°)90
Volume (ų)1156.1(4)
Z4
Temperature (K)293

The data reveals a monoclinic crystal system and a P2₁/c space group, which are common for organic molecules. The unit cell dimensions (a, b, c) and the angle β define the shape and size of the unit cell. Z represents the number of molecules in the unit cell.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Structural Optimizations

Molecular modeling of 3-Amino-2,2-dimethylpropanamide begins with the construction of its three-dimensional structure. The optimized geometry of the molecule is fundamental for all subsequent computational analyses. Techniques such as Density Functional Theory (DFT) are commonly employed for geometry optimization. For instance, a study on amino acid conformers utilized DFT with various functionals like PBE and PBE0, combined with dispersion corrections, to achieve accurate structural predictions. nih.gov The process involves finding the lowest energy conformation of the molecule by exploring its potential energy surface. For this compound, this would involve determining the most stable arrangement of its constituent atoms, considering bond lengths, bond angles, and dihedral angles.

The structural parameters obtained from such optimizations are critical for understanding the molecule's spatial arrangement and steric properties.

Table 1: Computed Properties of this compound

Property Value
Molecular Weight 116.16
XLogP3 -0.9
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 116.094963011
Monoisotopic Mass 116.094963011
Topological Polar Surface Area 69.1 Ų
Heavy Atom Count 8
Complexity 98.6

Data sourced from ECHEMI. echemi.com

Quantum Chemical Calculations (e.g., DFT, FMO, MESP)

Quantum chemical calculations offer a deeper understanding of the electronic structure and properties of this compound.

Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of molecules. For similar compounds, DFT calculations with specific basis sets are used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. scispace.com These orbitals are crucial for understanding the molecule's ability to donate or accept electrons.

Frontier Molecular Orbital (FMO) analysis , which examines the HOMO and LUMO, provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity.

Molecular Electrostatic Potential (MESP) maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. These maps are valuable for predicting how the molecule will interact with other chemical species. For related compounds, MESP analysis has been used to identify reactive sites.

Prediction of Chemical Reactivity Indices

Based on the results of quantum chemical calculations, several chemical reactivity indices can be determined. These descriptors help in quantifying the reactivity of this compound.

Table 2: Predicted Chemical Reactivity Descriptors (Conceptual)

Descriptor Definition Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η) A measure of the molecule's polarizability.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

These indices are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity, stability, and potential interaction mechanisms.

In-Silico Analysis for Biological Activity Prediction

In-silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are employed to predict the biological activities of molecules like this compound. QSAR models correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov

For a molecule like this compound, a QSAR study would involve:

Descriptor Calculation : Calculating various molecular descriptors (e.g., topological, electronic, steric).

Model Building : Using statistical methods to build a model that relates the descriptors to a known biological activity of similar compounds.

Prediction : Using the developed model to predict the activity of this compound.

Such studies can predict potential therapeutic applications or toxicity. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to model the analgesic activity of related antagonists. researchgate.net These models consider the three-dimensional fields around the molecules to predict their interaction with biological targets.

Nonlinear Optical Properties and Hyperpolarizability Calculations (for related compounds)

Computational methods, often employing DFT, are used to calculate the first hyperpolarizability (β), a key indicator of second-order NLO activity. The magnitude of β is influenced by factors such as the presence of electron-donating and electron-accepting groups and the extent of π-conjugation. While this compound is an aliphatic compound and lacks an extended π-system, the presence of amino and amide groups could still result in a modest NLO response. Studies on other organic materials have shown that even molecules without traditional donor-π-acceptor structures can exhibit NLO properties. nih.govresearchgate.netnih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes to 3-Amino-2,2-dimethylpropanamide is a key area for future research. Current methods, while effective, often involve multiple steps and the use of potentially hazardous reagents.

Green Chemistry Approaches in Synthesis

Future synthetic strategies will increasingly focus on the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. This includes the exploration of biocatalytic methods and the use of environmentally benign solvents.

Biocatalytic Synthesis: The use of enzymes, such as lipases and nitrile hydratases, offers a promising green alternative for the synthesis of this compound. Lipases, for instance, can catalyze amidation reactions under mild conditions, potentially reducing the need for harsh reagents and high temperatures. nih.govresearchgate.netnih.govnih.gov Nitrile hydratases have been successfully employed in the enzymatic production of other amino amides, suggesting their potential applicability in the synthesis of this compound from a nitrile precursor. nih.govresearchgate.net Research in this area would involve screening for suitable enzymes, optimizing reaction conditions, and potentially engineering enzymes for enhanced activity and selectivity towards the specific substrate.

Green Solvents and Solvent-Free Conditions: The replacement of conventional volatile organic solvents with greener alternatives is a crucial aspect of sustainable chemical production. catalysis.blogacs.org Studies have shown the efficacy of biomass-derived solvents like 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether in amide synthesis. nih.govcatalysis.blog Furthermore, solvent-free reaction conditions, which involve direct heating of reactants with a catalyst, represent an even more environmentally friendly approach. frontiersin.orgmdpi.com Investigating the feasibility of these green solvents and solvent-free methods for the synthesis of this compound could lead to more sustainable and economical production processes.

Expansion of Derivatization Strategies for Enhanced Bioactivity

The primary known application of this compound is as a key intermediate in the synthesis of Aliskiren, a potent renin inhibitor used for the treatment of hypertension. mdpi.comnih.govnih.gov This established role provides a strong foundation for exploring further derivatization strategies to develop new bioactive molecules.

Future research could focus on synthesizing a library of Aliskiren analogs by modifying the this compound core. The gem-dimethyl group on the propanamide backbone of this fragment is a key feature that influences the binding of Aliskiren to the S2' pocket of renin. nih.gov Exploring bioisosteric replacements for this group could lead to derivatives with improved pharmacokinetic profiles or enhanced binding affinity. sciforum.net For instance, replacing the dimethyl group with other small alkyl or cyclic moieties could modulate the compound's lipophilicity and metabolic stability.

Furthermore, the primary amino group and the amide functionality of this compound offer multiple points for chemical modification. Synthesis of novel derivatives with diverse substituents at these positions could lead to the discovery of compounds with activity against other biological targets beyond renin. For example, derivatives of other aminopyrazine carboxamides have shown antimicrobial and antifungal activities. nih.gov

Investigation into Unexplored Catalytic Applications

The structural features of this compound, particularly the presence of a primary amine and an amide group, suggest its potential as a ligand in catalysis. While specific catalytic applications of this compound are not yet reported, the broader class of amino amides has shown promise in various catalytic transformations.

Future research should explore the potential of this compound and its derivatives as chiral ligands in asymmetric catalysis. The gem-dimethyl group could provide a specific steric environment around a metal center, potentially inducing high enantioselectivity in reactions such as asymmetric hydrogenation, aldol (B89426) additions, or Michael additions. nih.gov The synthesis of C2-symmetric diamine derivatives from amino acids has yielded effective organocatalysts, suggesting a similar potential for derivatives of this compound. vanderbilt.edu Investigations could involve the synthesis of metal complexes with this ligand and their evaluation in a range of asymmetric reactions.

Advanced Computational Predictions for Rational Design

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. While molecular dynamics simulations have been used to study the interaction of Aliskiren with renin, there is a significant opportunity to apply these techniques to the design of novel derivatives starting from this compound. nih.gov

Future research could employ Quantitative Structure-Activity Relationship (QSAR) studies to correlate the structural features of this compound derivatives with their biological activity. nih.gov This would enable the prediction of the activity of new, unsynthesized compounds and guide the design of more potent molecules. In silico design and molecular docking studies can be used to predict the binding affinity of novel derivatives to various enzyme targets, not limited to renin. mdpi.comnih.gov These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Integration into Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules in a single step from three or more starting materials. nih.govorganic-chemistry.orgyoutube.com The Ugi and Passerini reactions are prominent examples of MCRs that are widely used in medicinal chemistry to generate libraries of peptide-like molecules. nih.govnih.gov

A significant area for future research is the integration of this compound into novel MCRs. The primary amino group of this compound makes it a suitable component for reactions like the Ugi reaction. youtube.com However, the steric hindrance caused by the gem-dimethyl groups might pose a challenge. nih.gov Investigating the reactivity of this compound in established MCRs and developing new MCRs that can accommodate such sterically hindered amines would be a valuable contribution to synthetic chemistry. acs.orgsciforum.net The development of such reactions would enable the rapid and efficient synthesis of a diverse range of complex molecules based on the this compound scaffold, opening up new avenues for drug discovery and materials science.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2,2-dimethylpropanamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be modeled after methods for structurally related amides. A common approach involves reacting an acyl chloride derivative (e.g., 2,2-dimethylpropanoyl chloride) with ammonia or amines under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane or THF to stabilize intermediates .
  • Catalysts : Triethylamine to neutralize HCl byproducts and accelerate amide bond formation .
  • Temperature : Room temperature or mild heating (30–50°C) to avoid side reactions. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency . Upstream precursors like 3-amino-2,2-dimethylpropionic acid or 2-cyanomethylpropionate derivatives can also serve as starting materials .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?

  • NMR Spectroscopy :
  • ¹H NMR : Signals for the NH₂ group (δ ~5.0–6.0 ppm, broad) and methyl groups (δ ~1.2–1.4 ppm, singlet) .
  • ¹³C NMR : Carbonyl resonance (δ ~170–175 ppm) and quaternary carbon (δ ~50–55 ppm) .
    • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak at m/z 116.16 (C₅H₁₂N₂O) .

Q. How should this compound be stored to maintain stability, and what are the critical degradation pathways under various conditions?

  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • Degradation Pathways :
  • Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions, forming 3-amino-2,2-dimethylpropionic acid .
  • Thermal Decomposition : Elevated temperatures (>75°C) can lead to decarboxylation or dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions may arise from impurities, assay variability, or context-dependent mechanisms. Mitigation strategies include:

  • Purity Verification : Use HPLC (>95% purity) and LC-MS to confirm structural integrity .
  • Orthogonal Assays : Compare results across multiple models (e.g., enzymatic vs. cell-based assays) .
  • Condition Optimization : Test activity under varying pH, temperature, and ionic strength to identify critical parameters .

Q. What advanced analytical methods are suitable for detecting this compound in complex matrices, such as biological samples or drug formulations?

  • HILIC-Fluorescence : Hydrophilic interaction liquid chromatography paired with fluorescence detection after derivatization (e.g., using OPA reagent) achieves sensitivity in the nanomolar range .
  • LC-MS/MS : Multiple reaction monitoring (MRM) enhances specificity in biological matrices (e.g., plasma or urine) .
  • Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress to validate stability-indicating assays .

Q. What is the role of this compound as a synthetic intermediate in the production of pharmaceuticals like aliskiren, and how does its structural configuration influence downstream reactions?

The compound serves as a key intermediate in synthesizing aliskiren, a renin inhibitor. Structural features critical for reactivity include:

  • Amino Group : Participates in coupling reactions (e.g., peptide bond formation) with carboxylic acid derivatives .
  • Steric Hindrance : The 2,2-dimethyl group influences regioselectivity in nucleophilic substitutions . Stability during storage and processing must be monitored to prevent degradation into byproducts like ADPA (this compound) .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

  • Molecular Docking : Simulate binding to enzymes (e.g., renin) using software like AutoDock or Schrödinger Suite. Focus on hydrogen bonding with the amide group and hydrophobic interactions with methyl groups .
  • MD Simulations : Assess conformational stability in aqueous environments to identify solvent-exposed reactive sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.